D-Erythro-sphingosine(sulfate)
Description
D-Erythro-sphingosine(sulfate) is a sulfated derivative of D-erythro-sphingosine, a bioactive sphingolipid backbone critical to membrane structure and signaling. Its synthesis involves regioselective sulfation of the hydroxyl group in sphingosine, often via intermediates like cyclic sulfates or bis-sulfonates, as demonstrated in efficient synthetic routes from D-ribo-phytosphingosine . The sulfate group enhances its solubility and modifies its interactions with cellular targets, such as ion channels and receptors. Notably, D-erythro-sphingosine(sulfate) (CAS 56607-20-6) is recognized for its role in activating TRPM3 channels and binding Sigma-1 receptors (Sig-1Rs), influencing calcium signaling and stress responses .
Properties
Molecular Formula |
C14H31NO6S |
|---|---|
Molecular Weight |
341.47 g/mol |
IUPAC Name |
(E,2S,3S)-2-aminotetradec-4-ene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C14H29NO2.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16;1-5(2,3)4/h10-11,13-14,16-17H,2-9,12,15H2,1H3;(H2,1,2,3,4)/b11-10+;/t13-,14-;/m0./s1 |
InChI Key |
QTMRJZVKBCQVOA-QTLXOMLRSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O.OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: D-Erythro-sphingosine is used in the study of sphingolipid metabolism and cell signaling pathways. Biology: It is employed in research on cell growth, differentiation, and apoptosis. Medicine: D-Erythro-sphingosine has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders. Industry: It is used in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
D-Erythro-sphingosine exerts its effects by activating p32 kinase and PP2A phosphatase , which are involved in various cellular processes. The activation of these enzymes leads to the modulation of cell signaling pathways, influencing cell growth, differentiation, and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of D-Erythro-Sphingosine(Sulfate) and Analogues
Key Distinctions
Receptor and Channel Activation
- TRPM3 Activation: D-Erythro-sphingosine(sulfate) activates TRPM3 channels synergistically with pregnenolone sulfate, enhancing Ca²⁺ influx in pancreatic β-cells . In contrast, nifedipine (a dihydropyridine) activates TRPM3 independently but with lower potency .
- Sig-1R Binding : Unlike unsulfated sphingosine, the sulfate group confers higher affinity for Sig-1Rs, modulating ER-mitochondria communication and stress responses .
Q & A
Q. What statistical frameworks are suitable for analyzing time-dependent effects of D-Erythro-sphingosine(sulfate) in longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
